N-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)-4-甲基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

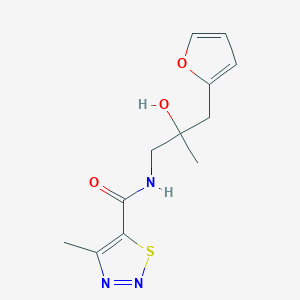

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33. The purity is usually 95%.

BenchChem offers high-quality N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

具有呋喃-2-基结构的化合物因其抗菌活性而被研究 . 特别是,3-芳基-3-(呋喃-2-基)丙烯酸衍生物已显示出对酵母样真菌白色念珠菌具有良好的抗菌活性 .

抗菌活性

呋喃衍生物因其抗菌活性而得到认可 . 它们已被用于对抗细菌菌株引起的感染 . 然而,值得注意的是,一些合成的呋喃妥因类似物被发现对金黄色葡萄球菌和粪肠球菌具有生物惰性 .

抗真菌活性

如前所述,呋喃衍生物已显示出对酵母样真菌白色念珠菌具有良好的抗菌活性 . 这表明其在开发抗真菌剂方面具有潜在应用。

药物合成

呋喃核是寻找新药的重要合成技术 . 含呋喃的化合物表现出广泛的有利生物和药理学特征,因此,它们已被用作多种不同疾病领域的药物 .

有机化学研究

由于呋喃衍生物可以通过多种方法制备,以及它们的多种结构反应,有机化学领域提供了广泛的可能性 .

药物化学研究

在药物化学领域,呋喃衍生物占据了特殊地位 . 由于呋喃相关药物的显著治疗功效,药物化学家们受到启发,创造了大量的创新型抗菌剂 .

作用机制

Antiviral Activity: Indole derivatives have demonstrated antiviral properties . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . While we don’t have direct evidence for this specific compound, it may similarly interfere with viral replication or entry.

生物活性

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, with the CAS number 1788666-50-1, is a compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on existing research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₃S |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 1788666-50-1 |

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds with a thiadiazole moiety exhibit significant antibacterial activity against various pathogens. For instance, derivatives with substitutions at the thiadiazole ring showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

In a specific study involving related compounds, it was noted that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against fungal strains such as Aspergillus niger and Candida albicans, indicating a strong antifungal potential .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways that lead to cell cycle arrest and increased apoptosis .

For example, a series of thiadiazole derivatives demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory diseases. The presence of specific functional groups on the thiadiazole ring enhances this activity, making it a target for drug development aimed at treating inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various thiadiazole derivatives against Mycobacterium tuberculosis. One derivative showed notable activity against monoresistant strains, suggesting a potential role in tuberculosis treatment .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain thiadiazole derivatives could significantly reduce cell viability in breast cancer cells (MCF-7) with IC50 values lower than those of conventional treatments .

- Synergistic Effects : Research indicated that combining thiadiazole derivatives with other antimicrobial agents resulted in enhanced efficacy against resistant bacterial strains, suggesting a synergistic mechanism that could be exploited in therapeutic settings .

属性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)6-9-4-3-5-18-9/h3-5,17H,6-7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYLHSPHRICMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。